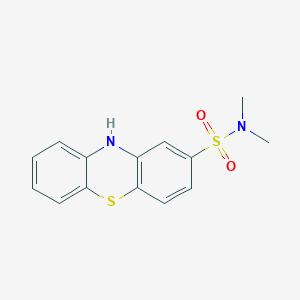![molecular formula C28H16 B094374 Dibenzo[fg,ij]pentaphene CAS No. 197-69-3](/img/structure/B94374.png)
Dibenzo[fg,ij]pentaphene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzo[fg,ij]pentaphene (DBP) is a polycyclic aromatic hydrocarbon (PAH) that has gained significant attention in recent years due to its unique structure and potential applications in various fields of science. DBP is a highly conjugated molecule with five fused benzene rings, making it an interesting compound for researchers to study.
Aplicaciones Científicas De Investigación
Dibenzo[fg,ij]pentaphene has several potential applications in various fields of science, including materials science, organic electronics, and biomedical research. In materials science, Dibenzo[fg,ij]pentaphene has been shown to have excellent charge transport properties, making it a promising candidate for use in organic electronic devices such as solar cells and transistors. In addition, Dibenzo[fg,ij]pentaphene has been shown to have strong fluorescence properties, making it useful for imaging applications in biology and medicine.
Mecanismo De Acción
The mechanism of action of Dibenzo[fg,ij]pentaphene is not well understood, but it is believed to interact with cellular membranes and proteins. Studies have shown that Dibenzo[fg,ij]pentaphene can induce changes in the lipid composition of membranes, which can affect the function of membrane-bound proteins. In addition, Dibenzo[fg,ij]pentaphene has been shown to interact with DNA, potentially leading to DNA damage and mutations.
Efectos Bioquímicos Y Fisiológicos
Dibenzo[fg,ij]pentaphene has been shown to have several biochemical and physiological effects, including cytotoxicity and genotoxicity. Studies have shown that Dibenzo[fg,ij]pentaphene can induce cell death in various cell lines, including cancer cells. In addition, Dibenzo[fg,ij]pentaphene has been shown to induce DNA damage and mutations, potentially leading to the development of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Dibenzo[fg,ij]pentaphene in lab experiments is its unique structure, which allows for the study of conjugated systems and charge transport properties. In addition, Dibenzo[fg,ij]pentaphene has strong fluorescence properties, making it useful for imaging applications. However, one limitation of using Dibenzo[fg,ij]pentaphene in lab experiments is its potential toxicity, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on Dibenzo[fg,ij]pentaphene, including the development of new synthesis methods, the study of its interactions with cellular membranes and proteins, and the development of new applications in materials science and biomedical research. In addition, further studies are needed to understand the mechanism of action of Dibenzo[fg,ij]pentaphene and its potential toxicity.
Métodos De Síntesis
The synthesis of Dibenzo[fg,ij]pentaphene is a complex process that involves several steps. One of the most common methods for synthesizing Dibenzo[fg,ij]pentaphene is through the use of a Diels-Alder reaction between a benzene ring and a cyclopentadiene. This reaction results in the formation of a cyclohexene ring, which can then be converted into a benzene ring through a series of reactions. The final step in the synthesis of Dibenzo[fg,ij]pentaphene involves the fusion of five benzene rings, resulting in the formation of the highly conjugated Dibenzo[fg,ij]pentaphene molecule.
Propiedades
Número CAS |
197-69-3 |
|---|---|
Nombre del producto |
Dibenzo[fg,ij]pentaphene |
Fórmula molecular |
C28H16 |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
heptacyclo[13.11.1.12,10.04,9.019,27.020,25.014,28]octacosa-1(26),2,4,6,8,10(28),11,13,15,17,19(27),20,22,24-tetradecaene |
InChI |
InChI=1S/C28H16/c1-3-9-19-17(7-1)15-25-26-16-18-8-2-4-10-20(18)22-12-6-14-24(28(22)26)23-13-5-11-21(19)27(23)25/h1-16H |
Clave InChI |
VCGMPHXNFLPGQK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C3=C4C(=CC=C3)C5=CC=CC6=C5C(=CC7=CC=CC=C67)C4=CC2=C1 |
SMILES canónico |
C1=CC=C2C3=C4C(=CC=C3)C5=CC=CC6=C5C(=CC7=CC=CC=C67)C4=CC2=C1 |
Otros números CAS |
197-69-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



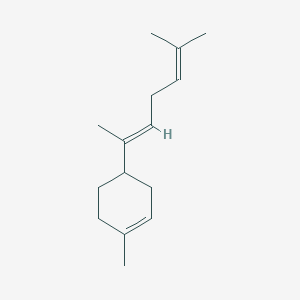
![Pyridine, 2-[2-(3-pyridinyl)ethenyl]-](/img/structure/B94293.png)
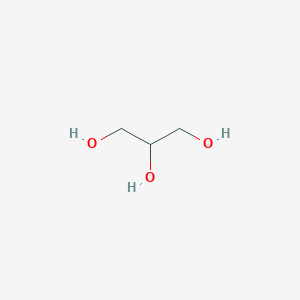
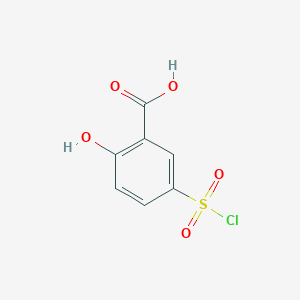
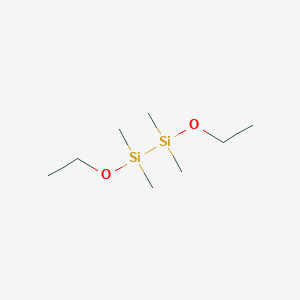
![[1,1'-Binaphthalene]-2,2'-diamine](/img/structure/B94301.png)
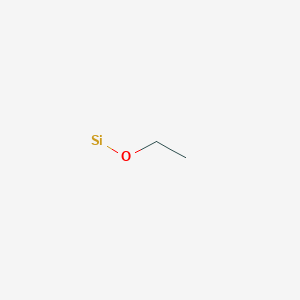
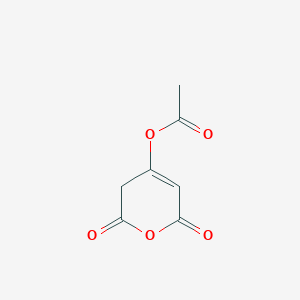
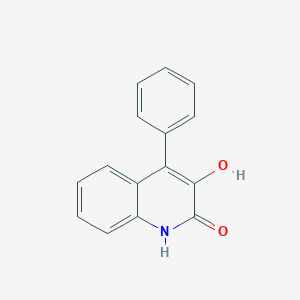
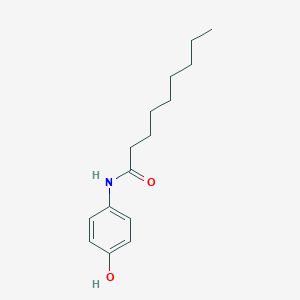
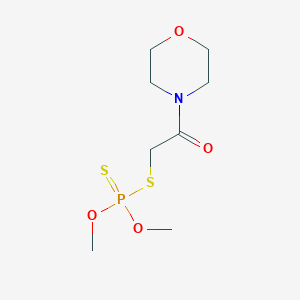
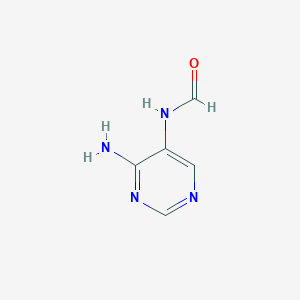
![Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16-nitro-](/img/structure/B94316.png)
